molecular formula C7H7IO2 B182381 2-Iodo-3-methoxyphenol CAS No. 121980-50-5

2-Iodo-3-methoxyphenol

Cat. No.: B182381
CAS No.: 121980-50-5
M. Wt: 250.03 g/mol
InChI Key: DLVPKRMLAXQBGK-UHFFFAOYSA-N
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Description

2-Iodo-3-methoxyphenol is an organic compound with the molecular formula C7H7IO2 It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-methoxyphenol typically involves the iodination of 3-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an acidic medium to facilitate the formation of the iodonium ion, which acts as the electrophile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the phenolic hydroxyl group is oxidized to a quinone structure.

    Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound back to 3-methoxyphenol.

    Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of 3-methoxyphenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

2-Iodo-3-methoxyphenol has emerged as a candidate for drug development due to its biological activities:

  • Antioxidant Properties: The compound exhibits potential antioxidant effects, which could protect against oxidative stress-related diseases.
  • Antimicrobial Activity: Preliminary studies suggest that it may serve as a basis for developing new antimicrobial agents.

Enzyme Inhibition Studies

The phenolic structure of this compound enables it to interact with various enzymes:

  • Myeloperoxidase Inhibition: Research indicates that methoxyphenol derivatives can inhibit myeloperoxidase-mediated oxidative processes, which are crucial in inflammatory pathways . This inhibition could be leveraged in therapeutic contexts for conditions like atherosclerosis.

Biochemical Interaction Studies

Studies have focused on the compound's interactions with biological systems:

  • Protein Binding: The hydroxyl group can form hydrogen bonds with proteins, potentially inhibiting their activity.
  • Halogen Bonding: The presence of iodine enhances binding affinities to biological targets through halogen bonding mechanisms.

Dyes and Pigments Production

This compound is utilized in the synthesis of dyes and pigments due to its reactivity and ability to undergo various chemical transformations.

Agrochemicals

The compound's properties make it suitable for developing agrochemicals such as pesticides and herbicides, contributing to agricultural productivity.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various methoxyphenols, including this compound. Results indicated significant protective effects against oxidative damage in cellular models, suggesting its potential utility in therapeutic formulations aimed at oxidative stress-related conditions.

Case Study 2: Enzyme Inhibition

Research involving myeloperoxidase inhibitors highlighted the effectiveness of methoxyphenols in reducing inflammatory markers in animal models. The study demonstrated that compounds like this compound could significantly lower plaque formation in atherosclerotic mice, indicating promising cardiovascular applications.

Mechanism of Action

The mechanism of action of 2-Iodo-3-methoxyphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

    2-Iodo-5-methoxyphenol: Similar structure but with the methoxy group at a different position.

    3-Iodo-4-methoxyphenol: Another isomer with different substitution patterns.

    2-Bromo-3-methoxyphenol: Bromine instead of iodine, affecting reactivity and biological activity.

Uniqueness: 2-Iodo-3-methoxyphenol is unique due to the specific positioning of the iodine and methoxy groups, which can influence its chemical reactivity and biological interactions. The presence of iodine can enhance the compound’s ability to participate in halogen bonding, which is less common in its brominated or chlorinated analogs.

Biological Activity

2-Iodo-3-methoxyphenol, an organic compound with the molecular formula C₇H₇IO₂, is a derivative of phenol characterized by the presence of iodine and a methoxy group. This compound has garnered attention for its diverse biological activities, which include antioxidant properties, enzyme inhibition, and potential applications in cancer therapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C₇H₇IO₂
  • Functional Groups: Iodine atom, methoxy group (-OCH₃), and phenolic hydroxyl group (-OH).

The mechanism of action of this compound primarily involves its interaction with various biological targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the iodine atom can participate in halogen bonding, which enhances binding affinity to biological targets. The methoxy group increases lipophilicity, facilitating cellular membrane penetration.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Enzyme Inhibition

This compound has been investigated for its enzyme inhibitory properties. Specifically, it has shown promise as a reversible inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes. In vitro studies demonstrated that the compound could effectively inhibit MPO activity by competing with substrates for enzyme binding sites . This inhibition could have implications for treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it was found to exhibit antiproliferative effects against various human cancer cell lines through mechanisms that may involve cell cycle arrest and apoptosis induction. The compound's efficacy was assessed using the MTT assay, revealing low nanomolar IC₅₀ values against specific cancer types .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-Iodo-5-methoxyphenol Methoxy group at a different positionSimilar antioxidant properties
3-Iodo-4-methoxyphenol Different substitution patternVarying enzyme inhibition profiles
2-Bromo-3-methoxyphenol Bromine instead of iodineReduced reactivity and biological activity

The presence of iodine in this compound enhances its ability to engage in halogen bonding compared to brominated or chlorinated analogs, potentially contributing to its unique biological interactions.

Case Studies and Research Findings

  • Antioxidant Activity Study:
    • A study evaluated the antioxidant capacity of various methoxyphenol derivatives, including this compound. The results indicated that this compound effectively reduced oxidative stress markers in cellular models.
  • Enzyme Inhibition Research:
    • In vitro assays demonstrated that this compound significantly inhibited MPO activity in human neutrophils, suggesting its potential use in managing inflammatory conditions .
  • Cancer Cell Line Studies:
    • Research involving multiple cancer cell lines showed that this compound induced apoptosis and disrupted microtubule formation, leading to cell cycle arrest at the G2/M phase .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-3-methoxyphenol, and how can purity be ensured?

  • Methodological Answer :

  • Iodination Strategies : Electrophilic iodination of 3-methoxyphenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 0–5°C to minimize side products. Use a methoxy group as a directing group to favor para-substitution.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures. Monitor purity via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm with HPLC (C18 column, UV detection at 280 nm).
  • Validation : Compare melting point (literature value if available) and spectroscopic data (¹H/¹³C NMR, FT-IR) with analogs like 4-Iodo-2-methoxyphenol .

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons at δ 6.8–7.2 ppm (doublets for H-4 and H-5), methoxy singlet at δ ~3.8 ppm, and phenolic OH (if present) at δ ~5.5 ppm (exchangeable).
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 250 (C₇H₇IO₂). High-resolution MS (HRMS) confirms molecular formula.
  • FT-IR : Peaks at 3400 cm⁻¹ (O-H stretch), 1250 cm⁻¹ (C-O of methoxy), and 500–600 cm⁻¹ (C-I stretch).
  • Cross-reference with NIST spectral databases for analogous phenolic compounds .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
  • Emergency Measures : For skin contact, rinse with water for 15 minutes; for eye exposure, use eyewash stations immediately. Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent iodination reversal or oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to model the electron density distribution and frontier molecular orbitals (HOMO/LUMO). Assess the C-I bond dissociation energy to predict suitability for Suzuki-Miyaura couplings.
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction conditions (e.g., DMF, THF). Validate with experimental kinetics from analogous iodophenols .

Q. What experimental designs are effective for studying this compound’s biological activity (e.g., STAT3 inhibition)?

  • Methodological Answer :

  • In Vitro Assays : Use HEK293 or SH-SY5Y cells transfected with STAT3-luciferase reporters. Treat with 10–100 µM compound and measure luminescence. Include controls (e.g., STAT3 inhibitor S3I-201).
  • In Vivo Models : Administer 5–20 mg/kg (IP) in rodent neuroprotection studies. Assess cognitive outcomes via Morris water maze and immunohistochemistry for phosphorylated STAT3.
  • Data Validation : Replicate results across ≥3 independent experiments. Use ANOVA with post-hoc Tukey tests; report p-values <0.05 .

Q. How should researchers address contradictions in reported biological activity data for iodophenol derivatives?

  • Methodological Answer :

  • Source Analysis : Compare purity levels (HPLC ≥98%), solvent systems (DMSO vs. aqueous), and cell lines used.
  • Dose-Response Curves : Test a broader concentration range (1 nM–1 mM) to identify non-linear effects.
  • Meta-Analysis : Use tools like RevMan to aggregate data from studies on structurally similar compounds (e.g., 4-Iodo-2-methoxyphenol) .

Q. What strategies stabilize this compound during long-term storage?

  • Methodological Answer :

  • Degradation Pathways : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Iodide loss or oxidation is detectable via LC-MS.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) or store under argon. Avoid light exposure using amber vials .

Q. How can analytical methods differentiate this compound from its regioisomers?

  • Methodological Answer :

  • HPLC-MS : Use a phenyl-hexyl column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile. Retention times vary by substitution pattern.
  • NMR NOE : Irradiate the methoxy group; observe nuclear Overhauser effects (NOE) between methoxy protons and adjacent aromatic protons to confirm substitution at C-3 .

Q. Data Management and Ethics

Q. What practices ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Data Sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Zenodo). Share synthetic protocols on platforms like Protocols.io .
  • Reagent Documentation : Record batch numbers, purity certificates, and storage conditions. Use electronic lab notebooks (ELNs) for traceability .

Q. How should researchers handle conflicting toxicity data for iodinated phenols?

  • Methodological Answer :
  • Tiered Testing : Conduct Ames tests (bacterial reverse mutation) and zebrafish embryo toxicity assays (LC₅₀) to resolve discrepancies.
  • Literature Review : Compare GHS classifications from multiple SDS sources (e.g., Aladdin vs. NIST) and validate with in-house assays .

Properties

IUPAC Name

2-iodo-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLVPKRMLAXQBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555945
Record name 2-Iodo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121980-50-5
Record name 2-Iodo-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene (Intermediate 46, 16.2 g, 55.1 mmol) in dichloromethane (100 ml, SCRC) was bubbled HCl (g) for 30 mins. TLC showed that the reaction was completed. The reaction mixture was poured into an aqueous saturated solution of NaHCO3 (200 ml,) and extracted with dichloromethane (3×200 ml, SCRC). The combined organic layers were dried, evaporated and purified by column chromatography on silica gel (EtOAc:PE=1:50) to afford the title compound as a yellow liquid (10.3 g).
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16.2 g
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0 (± 1) mol
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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